molecular formula C16H14N4OS B5763955 N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B5763955
M. Wt: 310.4 g/mol
InChI Key: VCXOYYFRYWZCMS-UHFFFAOYSA-N
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Description

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

CBKinase1_006797, also known as CBKinase1_019197, N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, or Oprea1_178608, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition of the kinase activity of CK1, thereby affecting the phosphorylation of its substrate proteins . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CK1 by CBKinase1_006797 can affect several biochemical pathways. CK1 is involved in the regulation of various signaling pathways known to be critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor growth and proliferation .

Result of Action

The molecular and cellular effects of CBKinase1_006797’s action would largely depend on its interaction with CK1. By inhibiting CK1, the compound could potentially disrupt the normal functioning of cells, particularly those involved in tumor growth and progression . This could result in the suppression of tumor growth and potentially lead to tumor regression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of N,N-diphenylacetamide with a triazole derivative. One common method is the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under basic conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted triazole derivatives.

Scientific Research Applications

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXOYYFRYWZCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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